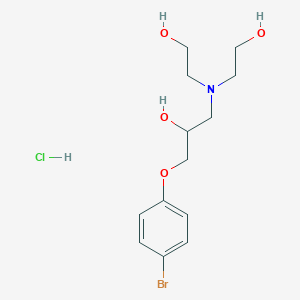

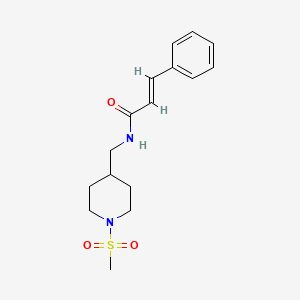

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the azetidine family of compounds, which are known for their diverse biological activities. In

Applications De Recherche Scientifique

Antidepressant and Nootropic Activities

Compounds derived from the cyclocondensation of Schiff's bases with chloroacetyl chloride, followed by triethylamine addition, have shown significant antidepressant and nootropic activities. Notably, compounds with specific aryl substitutions demonstrated the highest activities in animal models, indicating the potential of these azetidinone derivatives as central nervous system (CNS) active agents. This suggests a promising avenue for developing new therapeutic agents targeting CNS disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Activities

Azetidinone derivatives have also been investigated for their antimicrobial and antitubercular properties. A series of azetidinone compounds synthesized from the condensation of aromatic amines with N-phenylacetamide exhibited activity against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis. These findings highlight the potential of azetidinone scaffolds in the design of new antibacterial and antituberculosis agents, contributing to the arsenal against infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Inhibition of Enzymatic Activities

Azetidinones have been utilized to study the relationship between protein synthesis and ion transport, with azetidine 2-carboxylic acid (AZ) acting as a proline analog. AZ notably inhibited the release of ions to the xylem in plant models without significantly affecting the influx at the plasmalemma or vacuoles, suggesting a specific action on the symplast to xylem release process. This highlights the utility of azetidinone derivatives in understanding cellular transport mechanisms and the role of specific amino acids in protein functionality (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c22-20(27)15-6-8-17(9-7-15)25-21(28)16-11-26(12-16)19-10-18(23-13-24-19)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H2,22,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSPXNNOLHWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2931531.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)

![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-methylphenyl) pyrrolidin-2-one](/img/structure/B2931541.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)